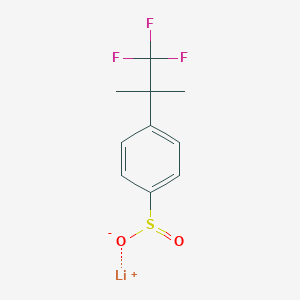

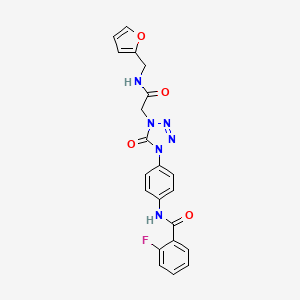

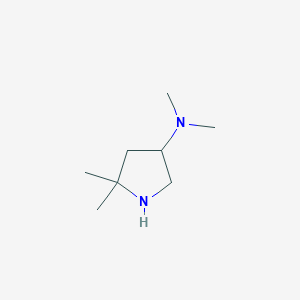

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of transition metal catalysts for the hydroboration of alkyl or aryl alkynes and alkenes .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving similar compounds are not well-documented in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For example, “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has a density of 1.1±0.1 g/cm³, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .Applications De Recherche Scientifique

Fluorescent Probes and Sensors

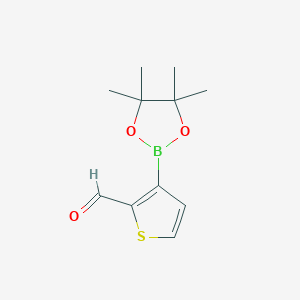

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde has been utilized in the synthesis of fluorescent probes. A study by You-min (2014) describes the synthesis of a novel near-infrared indole carbazole borate fluorescent probe using this compound. The synthesized probe was created through multiple reactions, including electrophilic substitution and Vilsmeier reaction, and shows potential for applications in fluorescence imaging and sensing (Shen You-min, 2014).

Crystal Structure and DFT Studies

The compound is also significant in crystallographic studies and density functional theory (DFT) analyses. Huang et al. (2021) investigated the crystal structure of similar boric acid ester intermediates using X-ray diffraction and DFT, offering insights into their physicochemical properties and potential applications in material science (P.-Y. Huang et al., 2021).

Synthesis of Organic Electron-Donors

In the field of organic electronics, Bifari and El-Shishtawy (2021) synthesized new organic electron-donors derived from carbazole and phenothiazine using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde. These donors are key intermediates in synthetic approaches for electronic applications (Elham N. Bifari & R. El-Shishtawy, 2021).

Molecular Electrostatic Potential Analysis

In addition to structural analysis, the compound has been used in studying molecular electrostatic potentials. Huang et al. (2021) also investigated the molecular electrostatic potential and frontier molecular orbitals of boric acid ester intermediates, revealing key physicochemical properties of these compounds (P. Huang et al., 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are often used in suzuki-miyaura coupling reactions .

Mode of Action

In Suzuki-Miyaura coupling reactions, these compounds typically act as a source of organoboron, which can form carbon-carbon bonds with organic halides .

Biochemical Pathways

In general, boronic acid derivatives are known to participate in various organic synthesis reactions, including the suzuki-miyaura coupling reaction .

Result of Action

In the context of organic synthesis, the result of its action would typically be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the boronic acid group. Additionally, the presence of certain catalysts or reagents can influence the compound’s reactivity in chemical reactions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXYKYHKDVEBKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)

![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)

![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2410718.png)

![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)

![methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410722.png)

![2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2410726.png)